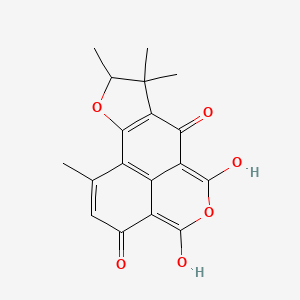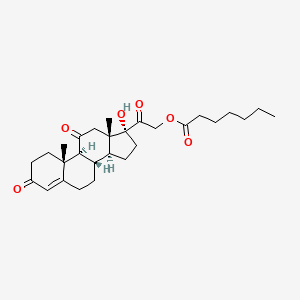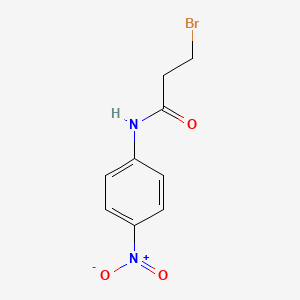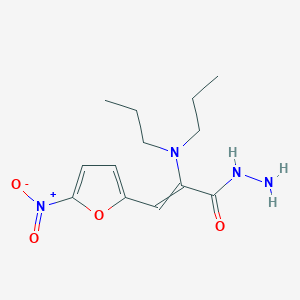
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide is a synthetic organic compound that features a nitrofuran moiety, a dipropylamino group, and a hydrazide functional group. Compounds containing nitrofuran are known for their antimicrobial properties and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan followed by appropriate functional group transformations.
Introduction of the dipropylamino group: This step may involve the reaction of a suitable precursor with dipropylamine under controlled conditions.
Formation of the hydrazide: This can be done by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides may be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Aplicaciones Científicas De Investigación
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Possible applications in drug development for treating bacterial infections.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide would likely involve interaction with microbial enzymes or DNA, leading to inhibition of microbial growth. The nitrofuran moiety is known to generate reactive oxygen species, which can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2-(Dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide is unique due to the presence of the dipropylamino group and the hydrazide functional group, which may confer distinct chemical and biological properties compared to other nitrofuran compounds.
Propiedades
Número CAS |
33207-48-6 |
|---|---|
Fórmula molecular |
C13H20N4O4 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2-(dipropylamino)-3-(5-nitrofuran-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C13H20N4O4/c1-3-7-16(8-4-2)11(13(18)15-14)9-10-5-6-12(21-10)17(19)20/h5-6,9H,3-4,7-8,14H2,1-2H3,(H,15,18) |
Clave InChI |
PWJDQGYCPYBAEA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


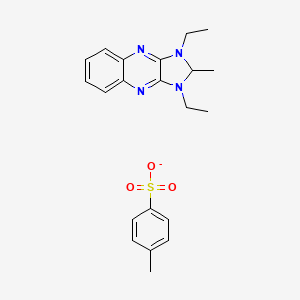
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
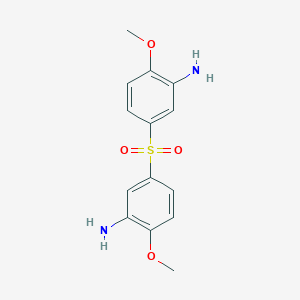

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)

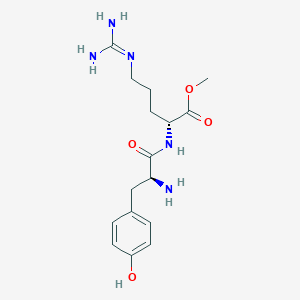

![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)
